N-(2-Bromobenzyl)-1H-purin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPFTGKKYUNEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734220 | |
| Record name | N-[(2-Bromophenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67023-54-5 | |
| Record name | N-[(2-Bromophenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Bromobenzyl 1h Purin 6 Amine and Analogs
Retrosynthetic Analysis of the N-(2-Bromobenzyl)-1H-purin-6-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. advancechemjournal.com
For this compound, the most logical disconnection point is the C-N bond between the C6 position of the purine (B94841) ring and the nitrogen of the benzylamine side chain. This bond is typically formed in the final stages of the synthesis through a nucleophilic substitution reaction.
A second strategic disconnection can be made at the N9 position of the purine's imidazole ring, targeting the bond between the nitrogen and its substituent, which in the parent compound is a hydrogen but could be an alkyl or protecting group in a synthetic intermediate. This leads to two primary building blocks: a purine core and the benzyl (B1604629) side chain.
Key Disconnections:
Disconnection 1 (C6-N Bond): This suggests a reaction between a purine electrophile at the C6 position (e.g., 6-chloropurine) and a nucleophilic benzylamine derivative (2-bromobenzylamine).
Disconnection 2 (Purine Ring Formation): A more fundamental approach involves disconnecting the purine ring itself, typically by breaking down the imidazole or pyrimidine (B1678525) portion, which can be constructed from simpler acyclic or heterocyclic precursors. mdpi.comacs.org
Based on the primary disconnection strategy, the selection of precursors is straightforward.
Purine Precursor: A common and effective precursor is 6-chloropurine . The chlorine atom at the C6 position serves as an excellent leaving group, making the carbon susceptible to nucleophilic attack by an amine. Other 6-halopurines can also be utilized.
Benzyl Precursor: The corresponding nucleophile is 2-bromobenzylamine . This provides the N-(2-bromobenzyl) moiety required for the final product. Alternatively, one could use 2-bromobenzyl bromide to alkylate the exocyclic amino group of adenine (B156593) (1H-purin-6-amine), though this approach can lead to complications with regioselectivity on the purine ring nitrogens.
Modification of Existing Purine Ring Systems
The synthesis of this compound can be approached by modifying a pre-constructed purine scaffold. This strategy involves either the direct modification of a substituent already attached to the purine ring or the elaboration of functional groups on a precursor molecule destined for attachment to the purine core. These methodologies offer flexibility in introducing diverse functionalities and are pivotal in creating libraries of related compounds for chemical and biological studies.
Introduction of Bromine Substituents on the Benzyl Moiety Post-Purine Formation
This synthetic route involves the initial preparation of N-benzyl-1H-purin-6-amine, followed by the direct bromination of the benzyl ring. The key step is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the phenyl group.
The substituent already present on the benzene (B151609) ring, the -CH2-NH-purine group, dictates the regioselectivity of the bromination. The methylene (B1212753) (-CH2-) group links the amine to the ring, and as an alkyl group, it is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution. Consequently, the reaction of N-benzyl-1H-purin-6-amine with an electrophilic bromine source, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), is expected to yield a mixture of this compound (the ortho product) and N-(4-bromobenzyl)-1H-purin-6-amine (the para product).
Separation of these isomers can be challenging and typically requires chromatographic techniques. The reaction conditions, including the choice of solvent, catalyst, and temperature, must be carefully optimized to maximize the yield of the desired ortho-isomer. A potential side reaction is the bromination of the purine ring itself, typically at the C8 position, which is susceptible to electrophilic attack. fiu.eduresearchgate.net Using milder brominating agents, such as N-Bromosuccinimide (NBS), could potentially offer better control over the reaction, though it is more commonly used for radical-mediated benzylic bromination (bromination of the -CH2- group) under UV light. youtube.com
Table 1: Potential Products of Direct Bromination of N-benzyl-1H-purin-6-amine
| Product Name | Position of Bromine | Expected Relative Yield | Typical Reagents |
|---|---|---|---|
| This compound | ortho | Minor/Major (Steric hindrance can reduce yield) | Br₂, FeBr₃ |
| N-(4-Bromobenzyl)-1H-purin-6-amine | para | Major (Less sterically hindered) |
Functional Group Interconversions on Precursor Molecules
An alternative and often more direct strategy for synthesizing this compound involves the coupling of a 6-halopurine, such as 6-chloropurine, with a pre-synthesized precursor, 2-bromobenzylamine. This approach shifts the synthetic challenge to the efficient preparation of the substituted benzylamine. Several functional group interconversion (FGI) strategies can be employed to produce 2-bromobenzylamine from readily available starting materials. fiveable.me
These methods offer superior control over the final product's regiochemistry, as the bromine position is fixed before the purine ring is introduced.
Common Synthetic Routes to 2-Bromobenzylamine:
Reductive Amination of 2-Bromobenzaldehyde: This is a widely used method where 2-bromobenzaldehyde is reacted with an amine source, such as ammonia, followed by reduction. researchgate.net The intermediate imine is typically not isolated but is reduced in situ using reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. This method is often high-yielding and proceeds under mild conditions. nih.gov
Reduction of 2-Bromobenzonitrile: 2-Bromobenzonitrile can be reduced to 2-bromobenzylamine using strong reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation under high pressure.
Gabriel Synthesis from 2-Bromobenzyl Halide: This classic method involves reacting 2-bromobenzyl bromide with potassium phthalimide to form an N-substituted phthalimide. The subsequent hydrolysis of the phthalimide, typically under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, or more commonly with hydrazine (Ing-Manske procedure), releases the desired primary amine, 2-bromobenzylamine. This route avoids the formation of over-alkylated side products.
Table 2: Summary of Synthetic Routes for the Precursor 2-Bromobenzylamine
| Starting Material | Key Transformation | Typical Reagents | Advantages |
|---|---|---|---|
| 2-Bromobenzaldehyde | Reductive Amination | NH₃, NaBH₄ or H₂/Pd-C | Mild conditions, good yields |
| 2-Bromobenzonitrile | Nitrile Reduction | LiAlH₄; or H₂/Raney Ni | High yield for simple substrates |
| 2-Bromobenzyl bromide | Gabriel Synthesis | 1. Potassium phthalimide 2. H₂NNH₂ (Hydrazine) | Clean reaction, avoids over-alkylation |
Once 2-bromobenzylamine is synthesized, it can be reacted with 6-chloropurine in a nucleophilic aromatic substitution reaction, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and a polar solvent such as ethanol or isopropanol, to yield the final product, this compound. jchps.comnih.gov
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Elucidation of Molecular Structure via Spectroscopic Techniques
Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular structure of a compound. Each technique offers a unique piece of the structural puzzle, from the atomic-level connectivity to the vibrations of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
For N-(2-Bromobenzyl)-1H-purin-6-amine , the ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Key expected signals would include those for the purine (B94841) ring protons (H-2 and H-8), the aromatic protons of the 2-bromobenzyl group, the benzylic methylene (B1212753) (-CH₂-) protons, and the amine (N-H) proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of these signals are diagnostic. For instance, the benzylic protons would likely appear as a doublet, coupled to the adjacent amine proton. The protons on the brominated aromatic ring would exhibit a complex splitting pattern characteristic of ortho-substitution.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton. The expected spectrum for this compound would show distinct resonances for the carbons of the purine core, the 2-bromobenzyl substituent, and the benzylic methylene carbon. The chemical shifts would be influenced by the electronegativity of adjacent atoms (like nitrogen and bromine) and the aromaticity of the rings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predictive, based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Purine H-2 | 8.0 - 8.5 | 152 - 155 |
| Purine H-8 | 8.2 - 8.7 | 140 - 143 |
| Purine C-4 | - | 148 - 151 |
| Purine C-5 | - | 118 - 121 |
| Purine C-6 | - | 158 - 161 |
| Benzyl (B1604629) -CH₂- | 4.6 - 5.0 | 43 - 48 |
| Benzyl C-1' | - | 137 - 140 |
| Benzyl C-2' (C-Br) | - | 121 - 124 |
| Benzyl C-3'/C-4'/C-5'/C-6' | 7.1 - 7.6 | 127 - 133 |
| Amine N-H | Variable, broad | - |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For structural elucidation, it provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
In the mass spectrum of This compound , the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([⁷⁹Br] and [⁸¹Br]). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula C₁₂H₁₀BrN₅.
The fragmentation pattern provides further structural confirmation. A common and prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable 2-bromobenzyl cation (m/z 169/171) and an adenine (B156593) radical cation (m/z 134), or vice versa. This characteristic fragmentation is a key diagnostic feature for N-benzyl substituted purines.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups.
The IR spectrum of This compound would display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a single, medium-intensity band in the range of 3350–3310 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would appear just below 3000 cm⁻¹. Vibrations corresponding to C=N and C=C bonds within the purine and benzene (B151609) rings would be found in the 1650–1450 cm⁻¹ region. Additionally, the C-N stretching of the amine and the C-Br stretching vibrations would be present in the fingerprint region (below 1400 cm⁻¹).
High-Resolution Structural Determination
While spectroscopic methods reveal the molecular formula and connectivity, X-ray diffraction provides the ultimate, high-resolution picture of the molecule's three-dimensional structure in the solid state.
Analysis of Intramolecular and Intermolecular Interactions in Crystal Structures
The data from X-ray diffraction also illuminates how molecules interact with each other in the crystal. These non-covalent interactions, such as hydrogen bonds and π-π stacking, are crucial for understanding the physical properties of the compound.
For This compound , it is expected that intermolecular hydrogen bonds would be a dominant feature of the crystal packing. Specifically, the amine proton (N-H) and the nitrogen atoms of the purine ring (e.g., N1, N3, or N7) are likely to act as hydrogen bond donors and acceptors, respectively, often forming dimeric structures or extended networks. Furthermore, π-π stacking interactions between the electron-rich purine and benzene rings of adjacent molecules could also play a significant role in stabilizing the crystal structure. The analysis would reveal the distances and geometries of these interactions, providing a complete picture of the supramolecular assembly.
Structure Activity Relationship Sar and Computational Molecular Design of N 2 Bromobenzyl 1h Purin 6 Amine Derivatives
Systematic Modifications of the Purine (B94841) Nucleus
The purine ring system, with its multiple sites for substitution, offers a rich playground for medicinal chemists to fine-tune the pharmacological profile of lead compounds. Understanding the impact of modifications at various positions of the purine core is crucial for rational drug design.
Substituent Effects at C2 and C8 Positions
The C2 and C8 positions of the purine ring are key sites for introducing substituents to modulate the biological activity of N6-substituted purines. Research has shown that even minor alterations at these positions can significantly impact the affinity and selectivity of the compounds for their biological targets.
For instance, the introduction of a chlorine atom at the C2 position of N6-benzyladenosine derivatives has been explored. This modification can be well-tolerated and in some cases, enhance the affinity for certain receptors. researchgate.net The electronic properties of the substituent at C2 play a critical role; a cyano group at this position in N6-methyladenosine can confer agonistic activity, whereas in combination with an N6-(3-iodobenzyl) group, it can lead to antagonism. nih.gov
Modifications at the C8 position have also been investigated. The introduction of 8-aryl groups into purine-based ligands has been shown to allow these molecules to access novel allosteric pockets in certain enzymes, leading to enhanced selectivity. nih.gov This highlights the potential of C8 substitution to not only modulate potency but also to achieve paralog-selective inhibition.
Table 1: Effect of C2 and C8 Substitutions on Purine Derivatives
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| C2 | Chlorine | Generally well-tolerated, can enhance affinity. | researchgate.net |
| C2 | Cyano | Can confer agonistic or antagonistic properties depending on other substitutions. | nih.gov |
| C8 | Aryl groups | Can access allosteric pockets, enhancing selectivity. | nih.gov |
Alterations at the N1, N3, N7, and N9 Nitrogen Atoms
The nitrogen atoms of the purine nucleus (N1, N3, N7, and N9) are also critical for molecular recognition and can be subjected to alkylation or other modifications to optimize activity. The regioselectivity of these modifications is a significant challenge in the synthesis of purine derivatives, as mixtures of isomers are often obtained. researchgate.net
Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9-alkylated product typically being the major, thermodynamically more stable isomer. researchgate.netresearchgate.net However, specific reaction conditions, including the choice of base and solvent, can be optimized to favor the formation of the N9 regioisomer. researchgate.net For instance, microwave-assisted synthesis has been shown to improve regioselectivity towards N9-alkylation for certain purine derivatives. researchgate.net
The position of the alkyl group on the purine ring can have a profound impact on biological activity. Several methods have been developed for the selective 1-N-alkylation of adenosine (B11128) derivatives, which can then undergo a Dimroth rearrangement to yield the corresponding N6-substituted compounds. researchgate.net While N9-substituted purines are common, N7-substituted analogs are also of interest and have been shown to possess various biological activities. nih.gov The development of regioselective methods for N7-alkylation is an active area of research. nih.gov
Kinetic studies on the benzylation of adenine (B156593) have revealed that while the formation of the N9-adduct is more activated, this is offset by a less negative activation entropy, making it the favored product over the N3-adduct. researchgate.net Modifications at the 1-deaza and 3-deaza positions of adenine have been found to be detrimental to the inhibitory potency of certain nucleotide analogues, while 7-deaza modification is tolerated. nih.gov
Benzyl (B1604629) Ring and Amine Linker Optimizations
The N-(2-Bromobenzyl) moiety is a key pharmacophoric element, and its optimization through various modifications has been a central theme in the SAR studies of this class of compounds.
Positional Isomerism of the Bromine Atom on the Phenyl Ring (Ortho, Meta, Para)
The position of the bromine atom on the benzyl ring—ortho, meta, or para—can significantly influence the compound's conformation and its interaction with the target protein. While direct comparative studies on the bromo-isomers of N-benzyl-1H-purin-6-amine are not extensively detailed in the available literature, insights can be drawn from studies on related halogenated and substituted benzylpurine derivatives.
In a series of fluorinated Cinchona alkaloid derivatives, the position of the fluorine atom on the benzyl ring had a notable impact on inhibitory activity and selectivity. mdpi.com For instance, an N-(meta-fluorobenzyl) derivative was the most potent inhibitor of a particular enzyme, suggesting a preference for the meta position in that specific binding pocket. mdpi.com Conversely, an N-(para-fluorobenzyl) derivative was the most potent inhibitor of a related enzyme. mdpi.com This highlights that the optimal position for a halogen substituent is highly dependent on the specific topology of the target's binding site. The electronic effects of substituents on a benzyl group can also vary with position; an electron-withdrawing group at the ortho or para position can have a more pronounced effect than at the meta position.
Introduction of Diverse Substituents on the Aromatic Ring
The introduction of a variety of substituents on the benzyl ring is a common strategy to explore the SAR and enhance the potency and selectivity of N6-benzylpurine derivatives. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their size and hydrogen-bonding capacity, all play a role in modulating biological activity.
Studies have shown that substituting the benzhydryl moiety of certain purine derivatives with electron-withdrawing groups can increase their potency. nih.gov In other series, the introduction of bulky benzyloxy substituents on the N4-position of cytosine nucleotide analogues, a related heterocyclic system, led to increased potency. nih.gov This suggests that the binding pocket can accommodate and favorably interact with larger substituents. The specific nature and position of the substituent are critical; for example, a substitution at the 3-position of the N6-benzyl ring of adenosine can increase both affinity and selectivity. nih.gov
Table 2: Impact of Benzyl Ring Substituents on Purine Derivative Activity
| Substituent Type | General Effect on Potency | Reference |
|---|---|---|
| Electron-withdrawing groups | Can increase potency | nih.gov |
| Bulky benzyloxy groups | Can increase potency | nih.gov |
| Substitution at the 3-position | Can increase affinity and selectivity | nih.gov |
Variation of the N-Benzyl Linker Length and Flexibility
The linker connecting the purine core to the benzyl ring is another critical determinant of a compound's activity. Its length and flexibility dictate the relative orientation of the two key pharmacophoric groups, influencing how the molecule fits into its binding site.
Studies on purine conjugates have shown that the presence of a linker of a certain length is crucial for cytotoxic activity. researchgate.net Research on other classes of molecules, such as fusion proteins and engineered antibody fragments, has demonstrated that both linker length and flexibility can significantly impact biological function. In some cases, increasing the length of a flexible linker leads to a gradual decrease in catalytic efficiency or biological activity. Conversely, rigid, short linkers have been shown to enhance the structural stability and cytotoxicity of engineered antibody fragments compared to more flexible, longer linkers.
In the context of purine derivatives, the elongation of the linker between an arylpiperazine moiety and a purine-2,6-dione (B11924001) core has been explored to generate potent receptor ligands. nih.gov This indicates that for some targets, a longer linker may be necessary to optimally position the terminal aromatic group for interaction with the binding site. The synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives with varying linker lengths has been undertaken to probe these structure-activity relationships. researchgate.net
Impact of Secondary and Tertiary Amine Modifications (e.g., N-methylation)
The modification of the exocyclic amine at the 6-position of the purine ring in N-(2-Bromobenzyl)-1H-purin-6-amine derivatives, such as through N-methylation to form secondary or tertiary amines, can significantly influence their biological activity and binding affinity. These modifications alter the steric bulk, hydrogen bonding capacity, and electronics of the molecule, which in turn affects its interaction with target proteins.
While specific structure-activity relationship (SAR) data for the N-methylation of this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on related purine derivatives. For instance, in the context of ligands binding to RNA riboswitches, N6-methylation of adenine has been shown to impact binding affinity. The introduction of a methyl group can lead to unfavorable interactions within a binding pocket if the space is constrained. For example, in one study, N6-methyladenine was found to be the weakest ligand in a test set, with a predicted binding mode showing the N6-methylamino group pointing into a cleft, resulting in unfavorable interactions. nih.gov This suggests that for a given biological target, the binding site must be able to accommodate the additional steric bulk of the methyl group for the modification to be beneficial.
Conversely, in other contexts, N-methylation can enhance activity. It can increase lipophilicity, which may improve cell membrane permeability. It can also introduce a new hydrophobic interaction with the target protein that may not be present with the primary amine. The impact of N-methylation is therefore highly dependent on the specific topology and amino acid composition of the target's binding site.
To systematically evaluate the impact of N-methylation on this compound derivatives, a series of analogs would need to be synthesized and tested. This would typically involve the preparation of the N-methyl and N,N-dimethyl analogs and comparing their biological activity to the parent primary amine.
Table 1: Hypothetical SAR Data for N-Methylation of this compound Derivatives
| Compound | R1 | R2 | Biological Activity (IC₅₀, µM) |
| This compound | H | H | Baseline |
| N-methyl-N-(2-Bromobenzyl)-1H-purin-6-amine | H | CH₃ | To be determined |
| N,N-dimethyl-N-(2-Bromobenzyl)-1H-purin-6-amine | CH₃ | CH₃ | To be determined |
This table represents a hypothetical experimental design to probe the effects of N-methylation and is not based on actual experimental data.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound derivatives, these approaches can provide deep insights into their mechanism of action and guide the synthesis of more potent and selective analogs.
Ligand-Protein Docking for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of this compound derivatives and identifying key interactions with the amino acid residues in the binding site.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For example, in studies of similar molecules like 2-(4-bromobenzyl) tethered thienopyrimidines, docking studies have revealed key interactions such as π-π stacking between the aromatic rings of the ligand and aromatic residues of the protein, as well as hydrogen bonds. nih.gov For this compound, it would be expected that the purine core could form hydrogen bonds with the protein backbone, while the bromobenzyl group could engage in hydrophobic and halogen bonding interactions.
Table 2: Example of Predicted Interactions from a Ligand-Protein Docking Study
| Ligand Moiety | Interacting Protein Residue | Interaction Type | Predicted Distance (Å) |
| Purine N1 | Amino Acid X | Hydrogen Bond (Donor) | 2.9 |
| Purine N3 | Amino Acid Y | Hydrogen Bond (Acceptor) | 3.1 |
| Benzyl Ring | Aromatic Residue Z | π-π Stacking | 3.5 |
| Bromo Group | Amino Acid A | Halogen Bond | 3.2 |
This table is a generalized representation of potential interactions and is not based on a specific documented docking study of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
Starting from a docked pose of this compound within its target protein, an MD simulation can be run for nanoseconds or even microseconds. The resulting trajectory can be analyzed to assess the stability of the binding mode predicted by docking. For instance, if the key interactions are maintained throughout the simulation, it lends confidence to the predicted binding mode. MD simulations on related bromobenzyl derivatives have been used to evaluate the thermodynamic stability of the ligand within the active site. nih.gov
Furthermore, MD simulations can reveal the flexibility of different parts of the ligand and the protein, providing a more realistic picture of the binding event than the static view from docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized derivatives of this compound can be predicted.
To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity.
For example, a 3D-QSAR study on pyrimidine (B1678525) and quinazoline (B50416) derivatives has been used to generate statistically significant models (CoMFA and CoMSIA) that provide useful structural information for designing more potent inhibitors. nih.gov A similar approach could be applied to this compound analogs to guide their optimization.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
A pharmacophore model is an ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges.
A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of the target protein. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore features. This process, known as virtual screening, can rapidly identify novel chemical scaffolds with the potential to bind to the target of interest.
For instance, a pharmacophore model for this compound might consist of a hydrogen bond donor/acceptor feature from the purine ring, an aromatic feature from the benzyl group, and a hydrophobic/halogen bond feature from the bromine atom. This model could then be used to discover new compounds with different core structures but the same essential features for biological activity.
Future Research Directions and Translational Perspectives for N 2 Bromobenzyl 1h Purin 6 Amine
Rational Design of Next-Generation Purine (B94841) Analogs with Enhanced Potency and Selectivity
The development of more potent and selective analogs of N-(2-Bromobenzyl)-1H-purin-6-amine hinges on a deep understanding of its structure-activity relationships (SAR). The core principle of rational design is to modify the chemical structure to optimize its interaction with its biological target. For N6-substituted purines, the primary targets in plants are cytokinin receptors, such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis. biorxiv.orgnih.gov
Future research should systematically explore modifications at several key positions of the purine scaffold and the benzyl (B1604629) substituent. For instance, substitutions on the purine ring, such as at the C2, C8, and N9 positions, have been shown to significantly impact cytokinin activity. biorxiv.org The introduction of a halogen at the C2 position, for example, has been observed to increase the activity of some N6-benzyladenine derivatives, particularly towards the AHK3 receptor. biorxiv.org
The nature and position of substituents on the benzyl ring are also critical. The bromine atom at the ortho position in this compound likely influences its conformational flexibility and electronic properties, thereby affecting its binding to receptor pockets. Comparative studies with analogs bearing other halogens (fluoro, chloro, iodo) or different substituents (methyl, methoxy) at the ortho, meta, and para positions would provide invaluable SAR data.
Table 1: Illustrative Structure-Activity Relationship Data for N6-Benzyladenine Derivatives at Arabidopsis Cytokinin Receptors (Hypothetical Data Based on Published Trends)
| Compound | Substituent on Benzyl Ring | Relative Binding Affinity to AHK3 (%) |
| N6-benzyladenine | None | 100 |
| This compound | 2-Bromo | [Data Not Available] |
| N-(2-Chlorobenzyl)-1H-purin-6-amine | 2-Chloro | 120 |
| N-(3-Bromobenzyl)-1H-purin-6-amine | 3-Bromo | 95 |
| N-(4-Bromobenzyl)-1H-purin-6-amine | 4-Bromo | 80 |
| N-(2-Methylbenzyl)-1H-purin-6-amine | 2-Methyl | 110 |
This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the public domain. The values for other compounds are hypothetical and based on general trends observed in structure-activity relationship studies of N6-benzyladenine derivatives.
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary biological role of N6-substituted purines is as cytokinins in plants, there is a growing body of evidence suggesting that these compounds can also interact with biological targets in mammals, opening up new therapeutic avenues. mdpi.com
A key future direction is the systematic screening of this compound and its rationally designed analogs against a panel of human protein kinases and other enzymes. Purine analogs are known to be potent inhibitors of a variety of kinases, some of which are implicated in cancer and inflammatory diseases. The structural similarity of the purine core to adenosine (B11128) triphosphate (ATP) makes it a privileged scaffold for kinase inhibitor design.
Furthermore, some cytokinins have demonstrated anticancer activity in various cancer cell lines. mdpi.comaacrjournals.org For example, N6-benzyladenine has been shown to induce differentiation in myeloid leukemia cells. mdpi.com Therefore, a comprehensive evaluation of the antiproliferative and cytotoxic effects of this compound against a diverse panel of human cancer cell lines is warranted. This could lead to the identification of novel anticancer leads.
Beyond cancer, the anti-inflammatory and antioxidant properties of some purine derivatives suggest potential applications in treating inflammatory disorders and conditions associated with oxidative stress. rsc.org
Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Assessment
To thoroughly evaluate the potential of this compound and its next-generation analogs, the use of advanced preclinical models is essential.
For its application as a plant growth regulator, moving beyond simple bioassays to more complex plant-based models is crucial. This includes testing on a variety of crop species under different environmental conditions (e.g., drought, salinity) to assess its potential for improving agricultural productivity and stress tolerance.
For potential therapeutic applications in humans, a tiered approach to preclinical modeling is necessary. This would begin with in vitro 3D cell culture models, such as spheroids and organoids, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. Following promising in vitro results, evaluation in animal models of disease, such as xenograft and patient-derived xenograft (PDX) models of cancer, would be the next logical step. These models can provide critical information on in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Activity
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. This systems biology approach can reveal the complex molecular networks perturbed by the compound. oup.commdpi.comnih.gov
In the context of its cytokinin activity in plants, transcriptomics (RNA-seq), proteomics, and metabolomics can be employed to dissect the signaling pathways activated by the compound and its effects on gene expression, protein levels, and metabolic profiles. oup.commdpi.com This can help in identifying downstream targets and understanding the molecular basis of its growth-promoting and stress-mitigating effects.
For its potential therapeutic applications, multi-omics profiling of human cells treated with the compound can provide insights into its mechanism of action. For example, identifying differentially expressed genes and proteins in cancer cells could reveal the pathways involved in its antiproliferative effects. This information is invaluable for biomarker discovery and for identifying patient populations most likely to respond to the potential therapy.
Table 2: Illustrative Multi-Omics Data Integration for this compound in a Plant System
| Omics Layer | Key Findings | Potential Interpretation |
| Transcriptomics | Upregulation of genes involved in cell division and photosynthesis. | Activation of cytokinin signaling pathways leading to enhanced growth. |
| Proteomics | Increased abundance of proteins related to stress tolerance (e.g., antioxidant enzymes). | Enhancement of the plant's ability to cope with environmental stressors. |
| Metabolomics | Altered levels of primary and secondary metabolites, including amino acids and flavonoids. | Rerouting of metabolic pathways to support growth and defense. |
This table presents a hypothetical scenario of how multi-omics data could be integrated to understand the effects of this compound in a plant system.
Strategic Combinatorial Approaches for Synergistic Effects
The efficacy of many therapeutic agents can be enhanced through strategic combination with other drugs. This is a particularly promising avenue for this compound, both in agriculture and in medicine.
In agriculture, combining this cytokinin analog with other plant growth regulators, such as auxins or gibberellins, could lead to synergistic effects on plant growth and yield.
In the context of cancer therapy, there is a strong rationale for exploring combinations of this compound with conventional chemotherapeutic agents or targeted therapies. mdpi.comhud.ac.ukelsevierpure.comnih.govnih.gov Plant-derived compounds have been shown to sensitize cancer cells to chemotherapy, and a purine analog could potentially act in a similar manner. High-throughput screening of the compound in combination with a library of known anticancer drugs could identify synergistic interactions that could be further investigated in preclinical models. The potential for cytokinins to modulate the immune system also opens the door for combinations with immunotherapies. mdpi.com
By systematically pursuing these future research directions, the full potential of this compound as a valuable chemical entity can be unlocked, paving the way for novel applications in both agriculture and medicine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Bromobenzyl)-1H-purin-6-amine, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of adenine derivatives with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification is achieved via column chromatography (silica gel, CHCl₃:MeOH gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks. Melting point determination (e.g., 230–232°C, similar to benzyladenine analogs) and elemental analysis (C, H, N) are critical for structural confirmation .
Q. How does the bromine substituent in this compound influence its physicochemical properties compared to non-halogenated analogs?
- Methodological Answer : The bromine atom increases molecular weight and polarizability, potentially altering solubility and redox stability. Comparative studies using UV-Vis spectroscopy (in aqueous/organic solvents) and cyclic voltammetry can assess electronic effects. For instance, bromine may lower the reduction potential relative to non-halogenated analogs like 6-benzylaminopurine (6-BA), as seen in glutathione redox potential (EGSH) shifts in plant models .
Q. What standardized protocols exist for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D5-6-BA) is recommended. Sample preparation involves solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile). Calibration curves (1–1000 ng/mL) and recovery rates (>85%) should be validated per FDA guidelines. Reference methods for cytokinin analogs are detailed in NIST protocols .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the bioactivity of this compound across plant and mammalian systems?
- Methodological Answer : Use compartment-specific redox biosensors (e.g., Grx1-roGFP2 for EGSH) to track oxidative stress responses in chloroplasts, mitochondria, and cytosol. Compare dose-dependent effects (1–100 µM) in Arabidopsis seedlings (plant model) vs. human leukemia cell lines (e.g., HL-60). Contradictions may arise from differential ROS scavenging pathways or glutathione pool dynamics, as observed with methyl viologen treatments .
Q. What strategies can mitigate off-target effects when studying this compound’s interaction with purinergic receptors?
- Methodological Answer : Employ CRISPR-edited receptor knockout models (e.g., P2X7<sup>-/-</sup>) to isolate receptor-specific responses. Competitive binding assays (IC50 determinations) using radiolabeled ATP/ADP analogs (³H-α,β-methylene ATP) and computational docking (AutoDock Vina) can predict binding affinities. Cross-validate with fluorescence-based calcium flux assays in HEK293 cells expressing human P2 receptors .
Q. How does the spatial localization of this compound in cellular compartments affect its role in retrograde signaling?
- Methodological Answer : Use organelle-targeted fluorescent probes (e.g., MitoTracker for mitochondria, chloroplast autofluorescence) coupled with confocal microscopy. Subcellular fractionation (differential centrifugation) followed by LC-MS quantitation can map distribution. Compare with kinetin, which shows mitochondrial autonomous oxidation under electron transport chain inhibition, as seen in Arabidopsis .
Data Interpretation and Validation
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Answer : Re-evaluate metabolic stability using liver microsomes (human/rat) to assess first-pass effects. Compare IC50 values in 2D vs. 3D cell cultures (e.g., spheroids) to mimic in vivo tissue complexity. Toxicity thresholds (e.g., rat oral LD50 ~2125 mg/kg for benzyladenine analogs) suggest species-specific detoxification pathways, necessitating pharmacokinetic modeling (e.g., PBPK) .
Q. What analytical techniques are optimal for detecting degradation products of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA-ELSD monitoring. Identify degradation products (e.g., debrominated analogs) via high-resolution MS (Q-TOF). Compare with NIST reference spectra for adenine derivatives. Storage at -20°C in amber vials (N2 atmosphere) is recommended to prevent photolytic/oxidative decay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
